An In-depth Technical Guide to the Physical Properties of Ethyl 4-bromo-3-(trifluoromethyl)benzoate
An In-depth Technical Guide to the Physical Properties of Ethyl 4-bromo-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromo-3-(trifluoromethyl)benzoate is a key substituted aromatic ester frequently utilized as a building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the bromine atom serves as a handle for cross-coupling reactions and the trifluoromethyl (CF₃) group imparts unique electronic and metabolic properties.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and characterization of resulting products. This guide provides a detailed overview of the core physicochemical properties of Ethyl 4-bromo-3-(trifluoromethyl)benzoate, presents validated protocols for their experimental verification, and discusses the underlying scientific principles.
Introduction: The Significance of a Multifunctional Building Block
In modern drug discovery, the strategic incorporation of specific functional groups is a cornerstone of rational design.[2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by altering the electronic nature of a molecule.[1][3] The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450.[2]
Ethyl 4-bromo-3-(trifluoromethyl)benzoate presents a trifunctional scaffold:
-
An Ethyl Ester: Provides a site for hydrolysis or amidation to generate carboxylic acids or amides.
-
A Bromo Substituent: Acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.
-
A Trifluoromethyl Group: Serves as a bioisostere for groups like chlorine or methyl, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profile.[4]
Given its role as a critical starting material, precise knowledge of its physical properties is not merely academic; it is essential for purity assessment, reaction monitoring, and ensuring reproducible synthetic outcomes.
Physicochemical and Analytical Profile
A comprehensive profile of a chemical compound begins with its fundamental physical constants and spectroscopic signature. These data points are the primary identifiers and indicators of purity.
Core Physical Properties
The key physical properties of Ethyl 4-bromo-3-(trifluoromethyl)benzoate are summarized below. These values are typically reported by commercial suppliers and are essential for laboratory handling and reaction setup.
| Property | Value | Source |
| CAS Number | 463355-64-8 | [5] |
| Molecular Formula | C₁₀H₈BrF₃O₂ | [5] |
| Molecular Weight | 297.07 g/mol | [5] |
| Appearance | Typically a liquid or low-melting solid | [6] |
| Boiling Point | Data not consistently available; predicted values suggest it is high | |
| Melting Point | Data not consistently available; related compounds suggest it is near room temperature | [7] |
| Storage | Sealed in dry, room temperature conditions | [5] |
Note: Experimental values for boiling and melting points can vary. It is crucial to perform experimental verification as described in Section 3.0.
Spectroscopic Signature (Predicted)
-
¹H NMR: Protons on the ethyl group would appear as a characteristic triplet (CH₃) and quartet (CH₂). The aromatic protons would appear as distinct signals in the aromatic region (approx. 7.5-8.5 ppm), with splitting patterns dictated by their coupling to each other and potentially to the ¹⁹F nuclei of the CF₃ group.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the aromatic ring. The carbon attached to the CF₃ group would likely appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single, strong signal would be expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.
-
IR Spectroscopy: Key absorption bands would include strong C=O stretching for the ester group (around 1720 cm⁻¹), C-F stretching bands (typically in the 1100-1300 cm⁻¹ region), and C-O stretching for the ester linkage.
Experimental Protocols for Physical Property Verification
The data sheet values provide a baseline, but experimental verification is a hallmark of scientific rigor. The following protocols describe standard, reliable methods for determining the melting point, boiling point, and solubility profile of a compound like Ethyl 4-bromo-3-(trifluoromethyl)benzoate.
Protocol: Melting Point Determination
The melting point is a critical indicator of purity. A pure crystalline solid will have a sharp melting range (typically 0.5-1.5°C), whereas impurities will cause both a depression and a broadening of the melting range.
Causality: The presence of an impurity disrupts the crystal lattice of the solid. This makes the lattice less stable, requiring less energy (a lower temperature) to break it down into a liquid. The melting process also occurs over a wider temperature range as different regions of the mixture melt at different temperatures.
Methodology: Digital Melting Point Apparatus
-
Sample Preparation: Ensure the sample is completely dry.[8] If it is a crystalline solid, crush a small amount into a fine powder.
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[9]
-
Apparatus Setup: Place the capillary tube into the heating block of the digital melting point apparatus.[8]
-
Rapid Determination (Optional): If the melting point is unknown, perform a rapid heating run (10-20°C/min) to find an approximate range.[10]
-
Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to about 20°C below the approximate melting point found in the previous step.[9] Then, reduce the heating rate to 1-2°C per minute.[10]
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁). This is the beginning of the melting range. Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).[9]
-
Reporting: Report the result as a range: T₁ - T₂.
Protocol: Micro-Boiling Point Determination
For liquids available in small quantities, a micro-boiling point determination is a highly effective technique. It relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Causality: As a liquid is heated, its vapor pressure increases. Boiling occurs when this vapor pressure is equal to the surrounding atmospheric pressure. In this micro method, a stream of bubbles indicates that the vapor pressure is high enough to overcome the external pressure. The boiling point is precisely the temperature at which the liquid just begins to re-enter the capillary as it cools, signifying the point of equilibrium between the liquid and vapor phases.[11]
Methodology: Thiele Tube or Digital Apparatus
-
Apparatus Assembly: Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of the sample liquid to a thermometer.[11]
-
Capillary Insertion: Take a standard melting point capillary tube, sealed at one end. Place this tube, open-end down, into the liquid in the small test tube.[11]
-
Heating: Place the entire assembly into a heating bath (a Thiele tube with mineral oil is classic, but a digital melting point/boiling point apparatus can also be used).[11][12]
-
Observation: Heat the bath gently (5-10°C per minute).[11] A slow stream of bubbles will emerge from the inverted capillary as trapped air expands. As the temperature approaches the boiling point, this will change to a rapid and continuous stream of bubbles as the liquid boils and its vapor fills the capillary.[12]
-
Cooling and Measurement: Once a rapid, continuous stream of bubbles is observed, stop heating and allow the apparatus to cool slowly.[11]
-
Recording: The stream of bubbles will slow and eventually stop. The moment the bubbles stop and the liquid just begins to be drawn back into the capillary tube, read the temperature. This is the boiling point.[11]
Protocol: Qualitative Solubility Assessment
Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification (e.g., recrystallization, chromatography), and formulation. This protocol uses a systematic approach to classify the compound based on its behavior in a series of solvents.[13]
Causality: The principle of "like dissolves like" governs solubility. Polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents. Furthermore, acidic or basic functional groups will allow a compound to dissolve in aqueous bases or acids, respectively, through an acid-base reaction that forms a water-soluble salt.[13][14]
Methodology: Systematic Solvent Testing
-
Setup: For each test, add approximately 30 mg of the compound to a small test tube.[14] Add 1 mL of the solvent, shake vigorously for 30-60 seconds, and observe.[14][15] "Soluble" is typically defined as the complete dissolution of the solid.
-
Test Sequence:
-
Step 1: Water (H₂O). If soluble, test the solution with litmus or pH paper.[13] An acidic or basic result indicates a low molecular weight acid or base. If neutral, it is a polar neutral compound.
-
Step 2: 5% Sodium Hydroxide (NaOH). If insoluble in water, test in 5% NaOH. Solubility indicates an acidic functional group, most likely a carboxylic acid or a phenol.
-
Step 3: 5% Sodium Bicarbonate (NaHCO₃). If soluble in NaOH, test a fresh sample in 5% NaHCO₃. Solubility here indicates a relatively strong acid (like a carboxylic acid), as bicarbonate is a weaker base.[13]
-
Step 4: 5% Hydrochloric Acid (HCl). If insoluble in water and NaOH, test in 5% HCl. Solubility indicates a basic functional group, such as an amine.[13]
-
Step 5: Concentrated Sulfuric Acid (H₂SO₄). If insoluble in all previous solvents, test in cold, concentrated H₂SO₄ (use extreme caution). Solubility (often with a color change) suggests a neutral compound containing oxygen, nitrogen, or sulfur, or an unsaturated hydrocarbon.[14]
-
Inert: If insoluble even in concentrated H₂SO₄, the compound is likely an inert, high molecular weight hydrocarbon or a halogenated derivative.
-
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for Ethyl 4-bromo-3-(trifluoromethyl)benzoate is not universally available, data from structurally similar compounds provide a strong basis for safe handling protocols.[16][17]
-
Hazards: Similar halogenated and trifluoromethylated aromatic compounds are typically classified as irritants.[16]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
Conclusion
Ethyl 4-bromo-3-(trifluoromethyl)benzoate is a valuable and versatile chemical intermediate. Its physical properties—a low-melting solid or liquid at room temperature with predictable spectroscopic features—make it amenable to a variety of synthetic applications. A diligent approach to verifying these properties through standard laboratory protocols, as detailed in this guide, is essential for ensuring the purity of starting materials and the success of subsequent synthetic transformations. Adherence to strict safety and handling procedures is mandatory to mitigate the risks associated with this class of compounds.
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